molecular formula C19H26ClNO3 B5320389 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride CAS No. 1048664-76-1

2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride

Cat. No. B5320389
CAS RN: 1048664-76-1
M. Wt: 351.9 g/mol
InChI Key: FRYPRRKEHWFZRI-UHFFFAOYSA-N
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Description

2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride involves its binding to and activation of β-adrenergic receptors. This leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels then leads to the activation of protein kinase A (PKA) and downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific β-adrenergic receptor subtype that it activates. It has been shown to have positive inotropic and chronotropic effects on the heart, leading to increased cardiac output. It also has bronchodilatory effects on the respiratory system, making it a potential treatment for asthma and other respiratory diseases. Additionally, it has been shown to have metabolic effects, such as increasing lipolysis and glucose uptake.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its selectivity for β-adrenergic receptors, which allows for precise manipulation of these receptors without affecting other signaling pathways. Additionally, its hydrophilic nature allows for easy solubility in aqueous solutions. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride. One potential direction is the development of more selective β-adrenergic receptor agonists that target specific receptor subtypes. Additionally, further studies are needed to fully understand the physiological and pathological roles of β-adrenergic receptors in various organ systems. Finally, the potential therapeutic applications of this compound in various diseases should be explored further.

Synthesis Methods

The synthesis of 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid. This synthesis method has been reported to yield a high purity and yield of the final product.

Scientific Research Applications

2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been used in numerous scientific research studies due to its ability to selectively activate β-adrenergic receptors. It has been shown to have potential applications in the treatment of cardiovascular diseases, respiratory diseases, and metabolic disorders. Additionally, it has been used as a tool compound to study the role of β-adrenergic receptors in various physiological and pathological processes.

properties

IUPAC Name

2-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-19(2,14-21)20-12-16-10-7-11-17(22-3)18(16)23-13-15-8-5-4-6-9-15;/h4-11,20-21H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPRRKEHWFZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048664-76-1
Record name 1-Propanol, 2-[[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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